molecular formula C7H5ClO3S B7849097 Methyl 2-(5-chlorothiophen-2-yl)-2-oxoacetate CAS No. 32766-62-4

Methyl 2-(5-chlorothiophen-2-yl)-2-oxoacetate

Cat. No.: B7849097
CAS No.: 32766-62-4
M. Wt: 204.63 g/mol
InChI Key: BXGLGZGJKQGONW-UHFFFAOYSA-N
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Description

Methyl 2-(5-chlorothiophen-2-yl)-2-oxoacetate is an α-keto ester derivative featuring a thiophene ring substituted with a chlorine atom at the 5-position. Its reactivity stems from the electron-withdrawing oxoacetate group and the aromatic thiophene moiety, which influence both its synthetic accessibility and functional properties.

Properties

IUPAC Name

methyl 2-(5-chlorothiophen-2-yl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO3S/c1-11-7(10)6(9)4-2-3-5(8)12-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGLGZGJKQGONW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=CC=C(S1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601275393
Record name Methyl 5-chloro-α-oxo-2-thiopheneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601275393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32766-62-4
Record name Methyl 5-chloro-α-oxo-2-thiopheneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32766-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-chloro-α-oxo-2-thiopheneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601275393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemistry: Methyl 2-(5-chlorothiophen-2-yl)-2-oxoacetate is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities. Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Substituent Effects: Halogen Type and Position

Chlorophenyl vs. Fluorophenyl Analogs
  • Methyl 2-(4-Chlorophenyl)-2-oxoacetate (): Synthesized via silica gel chromatography (39% yield). Exhibits distinct $ ^1H $ NMR signals at δ 8.17–8.06 ppm (aromatic protons) and δ 4.01 ppm (methoxy group).
  • Methyl 2-(4-Fluorophenyl)-2-oxoacetate (): Similar synthesis (39% yield), with $ ^{19}F $ NMR at δ -101.07 ppm. Fluorine’s electronegativity may improve metabolic stability compared to chlorine, making it favorable in drug design.

Key Difference : Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and alter electronic effects compared to chlorine, impacting reactivity and intermolecular interactions .

Chlorothiophene vs. Chlorophenyl Derivatives
  • Methyl 2-(2-Chlorophenyl)-2-oxoacetate (): Ortho-substituted chlorine may induce steric hindrance, reducing yields in synthetic pathways compared to para-substituted analogs.

Aromatic Ring Variations

Thiophene vs. Indole Derivatives
  • Methyl 2-(7-Cyano-4-fluoro-1H-indol-3-yl)-2-oxoacetate (): Synthesized via AlCl$_3$-mediated Friedel–Crafts acylation (48% yield). The indole ring’s nitrogen atom enables hydrogen bonding, critical for biological activity (e.g., as an HIV-1 entry inhibitor intermediate). LC-MS (ESI): m/z [M+1]$^+$ = 247.43.
  • Methyl 2-(5-Chloro-1H-indol-3-yl)-2-oxoacetate (): Chlorine at the indole 5-position may modulate electronic properties, affecting binding affinity in drug-receptor interactions.

Key Difference : Indole derivatives exhibit enhanced hydrogen-bonding capacity and bioactivity compared to thiophene-based analogs, as seen in MAIT cell activation studies ().

Naphthalene vs. Phenyl Derivatives

Spectral Data Comparison

Compound $ ^1H $ NMR (δ, ppm) $ ^{13}C $ NMR (δ, ppm)
Methyl 2-(4-Chlorophenyl)-2-oxoacetate 8.17–8.06 (m, 2H), 4.01 (s, 3H) Not reported
Methyl 2-(7-Cyano-4-fluoro-1H-indol-3-yl)-2-oxoacetate Not reported 188.8 (C=O), 161.0 (CN)
Methyl 2-(2-Chlorophenyl)-2-oxoacetate Not reported Not reported

Insight : Para-substituted analogs show predictable aromatic proton splitting, while indole derivatives require complex $ ^{13}C $ NMR assignments due to multiple electronegative substituents.

Biological Activity

Methyl 2-(5-chlorothiophen-2-yl)-2-oxoacetate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C₉H₈ClO₃S
Molecular Weight: 233.68 g/mol
CAS Number: 95773218
The compound features a thiophene ring substituted with a chlorine atom, contributing to its unique chemical reactivity and biological interactions.

Synthesis

This compound can be synthesized through various organic reactions, including:

  • Knoevenagel Condensation: This method involves the reaction of an aldehyde with a ketone in the presence of a base.
  • Claisen Condensation: This reaction combines esters or ketones to form β-keto esters or β-diketones.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties , particularly against various bacterial strains. Studies have shown that compounds with similar structures often target bacterial cell membranes or interfere with metabolic pathways.

Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer properties . It has been noted for its ability to induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial growth and cancer cell survival.
  • Receptor Interaction: It may interact with cellular receptors, influencing downstream signaling pathways that regulate cell growth and apoptosis.

Case Studies

  • Antibacterial Activity Study
    • A study evaluated the antibacterial efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as an antibacterial agent.
  • Anticancer Research
    • In vitro studies demonstrated that the compound inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
This compoundThiophene ring with chlorine substitutionAntimicrobial, anticancer
Methyl 2-(5-bromothiophen-2-yl)-2-oxoacetateBromine substitution instead of chlorineSimilar antimicrobial activity
Ethyl 5-chlorothiophene-2-glyoxylateGlyoxylate functional groupInvestigated for enzyme interactions

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